molecular formula C11H19NO5 B1404865 1-(Tert-butoxycarbonyl)-3-hydroxypiperidine-3-carboxylic acid CAS No. 1396555-79-5

1-(Tert-butoxycarbonyl)-3-hydroxypiperidine-3-carboxylic acid

Cat. No.: B1404865
CAS No.: 1396555-79-5
M. Wt: 245.27 g/mol
InChI Key: ANMQQEWQWWIFEP-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-3-hydroxypiperidine-3-carboxylic acid is a compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butoxycarbonyl)-3-hydroxypiperidine-3-carboxylic acid typically involves the protection of the amine group in piperidine with a Boc group. This can be achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at room temperature and yields the Boc-protected piperidine derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The Boc protection step is crucial and is carefully controlled to avoid over-protection or incomplete reactions.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butoxycarbonyl)-3-hydroxypiperidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: Yields the free amine derivative.

    Substitution: Yields substituted piperidine derivatives.

    Oxidation: Yields ketones or aldehydes.

    Reduction: Yields alcohols.

Scientific Research Applications

1-(Tert-butoxycarbonyl)-3-hydroxypiperidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)-3-hydroxypiperidine-3-carboxylic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. The deprotection step involves the cleavage of the Boc group under acidic conditions, leading to the formation of the free amine . This process is crucial in multi-step organic synthesis, allowing for the selective modification of other functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Tert-butoxycarbonyl)-2-pyrrolidinone
  • 1-Boc-piperazine
  • Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate

Uniqueness

1-(Tert-butoxycarbonyl)-3-hydroxypiperidine-3-carboxylic acid is unique due to its specific structure, which includes both a Boc-protected amine and a hydroxyl group. This combination allows for versatile synthetic applications, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers distinct reactivity and functional group compatibility, making it suitable for specialized chemical transformations .

Properties

IUPAC Name

3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-6-4-5-11(16,7-12)8(13)14/h16H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMQQEWQWWIFEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396555-79-5
Record name 1-[(tert-butoxy)carbonyl]-3-hydroxypiperidine-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Tert-butoxycarbonyl)-3-hydroxypiperidine-3-carboxylic acid
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1-(Tert-butoxycarbonyl)-3-hydroxypiperidine-3-carboxylic acid
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1-(Tert-butoxycarbonyl)-3-hydroxypiperidine-3-carboxylic acid
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1-(Tert-butoxycarbonyl)-3-hydroxypiperidine-3-carboxylic acid

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